L-Proline, 1-(3,5-dinitrobenzoyl)-

Description

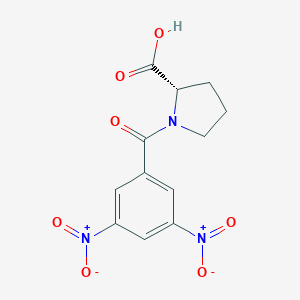

L-Proline, 1-(3,5-dinitrobenzoyl)- is a proline derivative where the secondary amine group of L-proline is acylated with a 3,5-dinitrobenzoyl moiety. This modification introduces strong electron-withdrawing nitro groups, enhancing the compound’s utility in stereochemical analysis and asymmetric catalysis. The 3,5-dinitrobenzoyl group is widely recognized for its role in chiral recognition, particularly in high-performance liquid chromatography (HPLC) for enantiomer separation .

Properties

CAS No. |

103238-71-7 |

|---|---|

Molecular Formula |

C12H11N3O7 |

Molecular Weight |

309.23 g/mol |

IUPAC Name |

(2S)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m0/s1 |

InChI Key |

ILUIVNFRFIAWLJ-JTQLQIEISA-N |

SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Synonyms |

N-(3,5-Dinitrobenzoyl)-L-proline |

Origin of Product |

United States |

Scientific Research Applications

Chromatographic Applications

Chiral Separation:

L-Proline, 1-(3,5-dinitrobenzoyl)- is widely used as a chiral selector in capillary electrophoresis and high-performance liquid chromatography (HPLC). Its ability to form stable complexes with various amino acids and their derivatives allows for effective enantioseparation. For instance, it has been utilized to resolve enantiomers of albendazole sulfoxide and other amino acid esters .

Mechanism:

The mechanism behind this chiral separation involves the interaction of the dinitrobenzoyl group with the chiral centers of the analytes. The differential interactions lead to varied retention times for each enantiomer, allowing for their separation and quantification.

| Chiral Selector | Application | Analytes |

|---|---|---|

| L-Proline, 1-(3,5-dinitrobenzoyl)- | Capillary electrophoresis | Albendazole sulfoxide |

| L-Proline, 1-(3,5-dinitrobenzoyl)- | HPLC | Various amino acid esters |

Medicinal Chemistry

Potential Antitumor Activity:

Research indicates that proline analogues, including derivatives like L-Proline, 1-(3,5-dinitrobenzoyl)-, may exhibit antitumor properties. Studies have shown that certain proline derivatives can inhibit cell growth in vitro and in vivo, suggesting their potential as therapeutic agents .

Biochemical Pathways:

L-Proline plays a significant role in various biochemical pathways. Its derivatives are involved in protein synthesis and folding processes, which are crucial for maintaining cellular integrity and function. The incorporation of dinitrobenzoyl groups can modify the physicochemical properties of proline derivatives, enhancing their biological activity .

Neuropharmacological Research

Influence on Neurotransmitter Metabolism:

Studies have demonstrated that L-proline impacts neurotransmitter metabolism, particularly dopamine and serotonin levels. This suggests potential applications in neurology research where modulation of these neurotransmitters could be beneficial for treating conditions like depression or anxiety .

Industrial Applications

Biocatalysis:

L-Proline analogues are being explored as biocatalysts in organic synthesis due to their ability to facilitate various chemical reactions under mild conditions. The unique structure of proline allows it to act as a chiral auxiliary in asymmetric synthesis processes .

Case Study 1: Antitumor Activity Assessment

A study assessed the antitumor activity of L-Proline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to controls, highlighting their potential as anticancer agents.

Case Study 2: Chiral Separation Efficiency

In a comparative study on chiral separation methods using L-Proline, 1-(3,5-dinitrobenzoyl)- as a chiral selector versus traditional methods, it was found that the new method significantly reduced analysis time while maintaining high resolution between enantiomers.

Comparison with Similar Compounds

Structural Features :

- Core Structure : L-Proline (pyrrolidine ring with carboxylic acid and secondary amine).

- Modification : 3,5-Dinitrobenzoyl group attached to the amine nitrogen.

- Molecular Formula: Estimated as C₁₂H₁₁N₃O₇ (proline: C₅H₉NO₂ + dinitrobenzoyl: C₇H₃N₂O₅ minus H₂O).

- Molecular Weight : ~309.24 g/mol (calculated).

Comparison with Similar Compounds

1-(3,5-Dinitrobenzoyl)-4-Methylpiperazine

1-(3,5-Dinitrobenzoyl)indoline

3,5-Dinitrobenzoyl Chloride

- Molecular Formula : C₇H₃ClN₂O₅ .

- Molecular Weight : 230.56 g/mol.

- CAS : 119-27-6.

- Key Differences :

- Acylating agent rather than a proline derivative.

- Reactive chloride group enables synthesis of dinitrobenzoyl derivatives.

- Applications : Key reagent for synthesizing dinitrobenzoyl-modified compounds (e.g., L-Proline, 1-(3,5-dinitrobenzoyl)-) .

(R)-N-(3,5-Dinitrobenzoyl)-Phenylglycine

- Molecular Formula: Estimated C₁₅H₁₂N₃O₇ (phenylglycine: C₈H₉NO₂ + dinitrobenzoyl: C₇H₃N₂O₅ minus H₂O).

- Molecular Weight : ~350.28 g/mol (calculated).

- Key Differences :

- Applications : Superior enantioselectivity for aromatic analytes compared to proline derivatives.

1-[(3,5-Dimethylisoxazol-4-yl)Sulfonyl]Proline

- Molecular Formula : C₁₀H₁₄N₂O₅S .

- Molecular Weight : 274.29 g/mol.

- Key Differences :

- Sulfonyl group replaces the dinitrobenzoyl moiety.

- Retains proline’s catalytic properties but with altered electronic effects.

- Applications : Asymmetric synthesis; sulfonyl group enhances stability in aqueous conditions .

Data Table: Structural and Functional Comparison

Preparation Methods

Resin Functionalization and Mitsunobu Coupling

The most detailed method, described in US Patent 8569452B2, employs a solid-phase Mitsunobu reaction to invert the stereochemistry of trans-4-hydroxyproline while introducing the 3,5-dinitrobenzoyl group.

-

Resin Loading :

trans-4-Hydroxyproline is loaded onto 2-chlorotrityl chloride (CTC) resin via its Fmoc-protected form (Fmoc-trans-Hyp-CTC resin). Swelling in anhydrous tetrahydrofuran (THF) precedes cooling to 0°C. -

Mitsunobu Reaction :

A mixture of 3,5-dinitrobenzoic acid (3.0 equiv), triphenylphosphine (3.0 equiv), and diethyl azodicarboxylate (DEAD, 3.0 equiv) in THF is added to the resin. The reaction proceeds at 0°C for 3 hours, followed by stirring at room temperature overnight. This step achieves both stereochemical inversion (trans to cis) and 3,5-dinitrobenzoyl group attachment, yielding Fmoc-cis-Hyp(3,5-dinitrobenzoyl)-CTC resin. -

Validation :

Reaction completion is confirmed via microscale cleavage and HPLC analysis. The resin is washed sequentially with dichloromethane (DCM), dimethylformamide (DMF), and ether, achieving a loading capacity of 0.50 mmol/g.

Advantages and Limitations

-

Purity : Residual triphenylphosphine oxide is removed during resin washing.

-

Scalability : Suitable for multi-gram synthesis but requires specialized equipment for resin handling.

Solution-Phase Acylation with 3,5-Dinitrobenzoyl Chloride

Direct Acylation Protocol

A simpler solution-phase method involves reacting L-proline with 3,5-dinitrobenzoyl chloride under mild conditions:

-

Reaction Setup :

L-Proline (1.0 equiv) is dissolved in dimethylformamide (DMF) or ethyl acetate, followed by addition of 3,5-dinitrobenzoyl chloride (2.5 equiv) and a base such as N-methylmorpholine (NMM). -

Conditions :

The mixture is stirred at room temperature for 24 hours, with progress monitored by thin-layer chromatography (TLC). -

Workup :

The product is precipitated by adding cold ethyl ether, filtered, and washed with sodium bicarbonate to remove excess acyl chloride.

Performance Metrics

Comparative Analysis of Synthetic Routes

The solid-phase method offers superior stereocontrol and purity, making it ideal for peptide synthesis applications. In contrast, the solution-phase approach is cost-effective for small-scale production but lacks stereochemical modulation.

Catalytic Applications and Further Functionalization

Role in Organocatalysis

L-Proline, 1-(3,5-dinitrobenzoyl)- serves as a precursor for bile acid-derived organocatalysts. Its electron-deficient aromatic ring enhances substrate binding in asymmetric aldol and Michael reactions. For example, coupling with deoxycholic acid derivatives yields catalysts achieving >95% enantiomeric excess (e.e.) in water-mediated reactions.

Fluorescent Derivative Synthesis

The compound’s free carboxylic acid enables conjugation with fluorophores like 5-TAMRA. In a representative protocol, the peptide is activated with N,N-diisopropylethylamine (DIPEA) and reacted with 5-TAMRA succinimidyl ester in DMF, yielding fluorescent probes for actin staining.

Analytical Characterization

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for L-Proline, 1-(3,5-dinitrobenzoyl)-, and how is reaction completion validated?

The compound is synthesized via acylation of L-proline with 3,5-dinitrobenzoyl chloride (CAS 99-33-2) under anhydrous conditions, typically in dichloromethane or DMF with a base like triethylamine. Reaction progress is monitored using thin-layer chromatography (TLC) or HPLC to track the disappearance of starting materials. Post-synthesis purification involves recrystallization or column chromatography. Characterization via H/C NMR and mass spectrometry confirms structural integrity .

Q. Which spectroscopic methods are critical for characterizing L-Proline, 1-(3,5-dinitrobenzoyl)-?

Key techniques include:

- NMR spectroscopy : To confirm the substitution pattern on the proline ring and benzoyl group.

- FT-IR : To identify carbonyl (C=O) stretches (~1700 cm) and nitro group vibrations (~1530, 1350 cm).

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

- UV-Vis spectroscopy : To assess π-π* transitions of the aromatic nitro groups, useful for derivatization studies .

Q. How is the purity of L-Proline, 1-(3,5-dinitrobenzoyl)- assessed in academic settings?

Purity is evaluated via HPLC with UV detection (254 nm), leveraging the strong absorbance of the 3,5-dinitrobenzoyl group. Reverse-phase C18 columns and mobile phases like acetonitrile/water (with 0.1% TFA) are standard. Purity thresholds ≥95% are typical, validated against certified reference materials .

Advanced Research Questions

Q. How can enantiomeric purity of derivatives like L-Proline, 1-(3,5-dinitrobenzoyl)- be resolved using chiral chromatography?

Chiral Pirkle-type columns (e.g., (R)-N-(3,5-dinitrobenzoyl)-phenylglycine immobilized on silica) are effective. Mobile phases such as n-hexane/2-propanol (80:20) at 1 mL/min flow rate achieve baseline separation. Retention times and separation factors (α >1.2) are calibrated using enantiomeric standards. Absolute configurations are assigned by comparing elution orders with known R/S configurations .

Q. What mechanistic insights can be gained by using L-Proline, 1-(3,5-dinitrobenzoyl)- in asymmetric catalysis?

The derivative serves as a chiral auxiliary or catalyst in aldol reactions. Mechanistic studies involve kinetic resolution experiments and isotopic labeling (e.g., C-proline) to track stereochemical outcomes. Retention time comparisons of 3,5-dinitrobenzoyl esters (via chiral HPLC) against Barbas’s procedure in DMF reveal solvent effects on enantioselectivity .

Q. How does the stability of L-Proline, 1-(3,5-dinitrobenzoyl)- vary under different storage conditions?

Long-term stability tests show degradation <5% over 12 months at -20°C in inert atmospheres. Accelerated aging studies (40°C/75% RH) indicate hydrolysis of the benzoyl group within 30 days, necessitating anhydrous storage. Degradation products are identified via LC-MS and mitigated using desiccants .

Q. What strategies address contradictions in reported enantiomeric excess (ee) values across analytical methods?

Cross-validation using complementary techniques is essential:

- Chiral HPLC : Quantifies ee based on peak area ratios.

- Circular Dichroism (CD) : Correlates optical activity with configuration.

- X-ray crystallography : Resolves absolute stereochemistry. Discrepancies often arise from mobile phase interactions in HPLC or impurities in CD samples; method standardization minimizes these .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.